molecular formula C6H6N2O4 B233007 Methyl-3,7,12-trihydroxycholest-24-ene-26-oate CAS No. 144210-47-9

Methyl-3,7,12-trihydroxycholest-24-ene-26-oate

Cat. No. B233007
CAS RN: 144210-47-9
M. Wt: 462.7 g/mol
InChI Key: SZDHRKMCESZUCV-WKGGVHHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-3,7,12-trihydroxycholest-24-ene-26-oate, also known as MTHC, is a sterol compound that has gained attention in the scientific community due to its potential therapeutic applications. MTHC is a derivative of cholesterol and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Isomers

    The synthesis of E and Z isomers of methyl-3,7,12-trihydroxycholest-24-ene-26-oate was accomplished, with mass spectral studies supporting the structural assignments (Iqbal, Patrick, & Elliott, 1991).

  • Study of β-Oxidation in Bile Acid Biosynthesis

    Coenzyme A esters of 3α,7α,12α-trihydroxy- and 3α,7α-dihydroxy-24-oxo-5β-cholestan-26-oic acids, related to this compound, were synthesized for the study of β-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).

  • Synthesis of Diastereomers

    Diastereomers of 3α,7α,12α,24-tetrahydroxy-5β-cholestan-26-oic acids and their structures were synthesized, providing insight into the stereochemistry of these compounds (Kurosawa, Sato, Nakano, & Tohma, 1996).

Applications in Molecular Studies

  • Molecular Association Studies

    The molecular association via weak interactions, such as halogen bonding, was studied in the crystal structures of this compound derivatives (Salunke et al., 2008).

  • Investigation of Anticancer Activities

    Research focused on synthesizing compounds derived from this compound to investigate their anticancer activities (Liu Yue-jin, 2006).

Methodological Advances

  • New Synthetic Methods: A new method for preparing a derivative of cholic acid, closely related to this compound, was developed, showcasing an efficient approach to synthesizing complex molecules (Masterson, Miller, & Nassim, 2003).

properties

CAS RN

144210-47-9

Molecular Formula

C6H6N2O4

Molecular Weight

462.7 g/mol

IUPAC Name

methyl (E,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoate

InChI

InChI=1S/C28H46O5/c1-16(7-6-8-17(2)26(32)33-5)20-9-10-21-25-22(15-24(31)28(20,21)4)27(3)12-11-19(29)13-18(27)14-23(25)30/h8,16,18-25,29-31H,6-7,9-15H2,1-5H3/b17-8+/t16-,18+,19-,20-,21+,22+,23-,24+,25+,27+,28-/m1/s1

InChI Key

SZDHRKMCESZUCV-WKGGVHHNSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC=C(C)C(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC=C(C)C(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

methyl 3alpha,7alpha,12alpha-trihydroxy-5 beta cholest-24-en-26-oate
methyl-3,7,12-trihydroxycholest-24-ene-26-oate
methyl-3,7,12-trihydroxycholest-24-ene-26-oate, 24Z-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-3,7,12-trihydroxycholest-24-ene-26-oate
Reactant of Route 2
Methyl-3,7,12-trihydroxycholest-24-ene-26-oate
Reactant of Route 3
Methyl-3,7,12-trihydroxycholest-24-ene-26-oate
Reactant of Route 4
Methyl-3,7,12-trihydroxycholest-24-ene-26-oate
Reactant of Route 5
Methyl-3,7,12-trihydroxycholest-24-ene-26-oate
Reactant of Route 6
Methyl-3,7,12-trihydroxycholest-24-ene-26-oate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.